4-Chloro-2-nitrobenzaldehyde
Description
Contextualization within Aromatic Nitro-Aldehydes
Aromatic nitro-aldehydes are a class of compounds characterized by a benzene (B151609) ring bearing both a nitro (-NO₂) group and an aldehyde (-CHO) group. sarchemlabs.com These functional groups are both electron-withdrawing, which significantly influences the chemical behavior of the molecule. This electronic effect makes the aromatic ring susceptible to nucleophilic attack and modulates the reactivity of the aldehyde group.
This class of compounds serves as a cornerstone in organic synthesis. sci-hub.se The aldehyde group readily participates in a variety of reactions, including condensations (like the Henry and Perkin reactions), reductions, and oxidations. sarchemlabs.com Simultaneously, the nitro group can be reduced to an amine, which opens up a vast array of further chemical transformations, including diazotization and the formation of amides. frontiersin.orgnih.gov The interplay between these two functional groups makes aromatic nitro-aldehydes highly versatile precursors for complex molecular frameworks. sarchemlabs.com Their utility is foundational in the synthesis of pharmaceuticals, dyes, agrochemicals, and materials for organic electronics. sarchemlabs.com
Significance as a Research Intermediate and Building Block
4-Chloro-2-nitrobenzaldehyde is a prominent example of a bifunctional aromatic compound that serves as a versatile intermediate and building block in organic synthesis. chemshuttle.com Its value stems from the specific arrangement of the aldehyde, nitro, and chloro substituents on the benzene ring, which allows for a wide range of selective chemical transformations.
The compound is a key starting material in the preparation of more complex molecules for several reasons:
Condensation Reactions : The aldehyde group can react with active methylene (B1212753) compounds or amines to form larger, more intricate structures. For instance, it can undergo the Henry reaction with nitroalkanes to form β-nitro alcohols, which are themselves valuable synthetic intermediates. wikipedia.org
Reduction Reactions : The nitro group can be selectively reduced to an amino group (e.g., to form 4-chloro-2-aminobenzaldehyde), providing a route to quinolines, benzodiazepines, and other heterocyclic systems of medicinal importance. The aldehyde can also be reduced to an alcohol, yielding 4-chloro-2-nitrobenzyl alcohol.
Oxidation Reactions : The aldehyde can be oxidized to a carboxylic acid, forming 4-chloro-2-nitrobenzoic acid, another important synthetic precursor.
Nucleophilic Aromatic Substitution : The presence of the electron-withdrawing nitro group activates the chloro substituent, making it susceptible to nucleophilic aromatic substitution, allowing for the introduction of various other functional groups.
Due to this chemical versatility, this compound is a frequently used intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structural framework is a component of molecules investigated for various biological activities, making it a staple in medicinal chemistry research programs.
Comparison of this compound with Positional Isomers
| Compound Name | CAS Number | Substituent Positions | Key Structural Impact |
|---|---|---|---|
| This compound | 5551-11-1 | 4-Cl, 2-NO₂ | The nitro group at the ortho position strongly influences the aldehyde's reactivity. The para-chloro group is activated for nucleophilic substitution. |
| 2-Chloro-4-nitrobenzaldehyde | 5568-33-2 | 2-Cl, 4-NO₂ | A positional isomer where the swapped substituent positions significantly alter electronic properties. |
| 4-Chloro-3-nitrobenzaldehyde | 16588-34-4 | 4-Cl, 3-NO₂ | The meta-position of the nitro group relative to the aldehyde results in different electronic and steric effects compared to the ortho-substituted isomer. nist.gov |
| 5-Chloro-2-nitrobenzaldehyde | 6628-86-0 | 5-Cl, 2-NO₂ | Another isomer where the chlorine's position relative to the other groups modifies the molecule's reactivity profile. chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPNQUMLOFWSEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204090 | |
| Record name | 4-Chloro-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5551-11-1 | |
| Record name | 4-Chloro-2-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5551-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-nitrobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005551111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Advanced Preparative Chemistry
Established Synthetic Routes and Reaction Conditions
Traditional syntheses of 4-Chloro-2-nitrobenzaldehyde primarily rely on the sequential introduction and modification of functional groups on an aromatic scaffold. The most common approaches involve the carefully orchestrated nitration, chlorination, and oxidation of simple benzene (B151609) derivatives.
The direct nitration of 4-chlorobenzaldehyde (B46862) is generally not a preferred method for the synthesis of this compound due to challenges in controlling the regioselectivity of the reaction. In electrophilic aromatic substitution, the existing substituents on the benzene ring direct the position of the incoming nitro group. The chloro group is an ortho-, para- director, while the aldehyde group is a meta- director. This conflicting influence leads to the formation of a mixture of isomers, primarily 4-chloro-3-nitrobenzaldehyde, making the isolation of the desired this compound difficult and inefficient.
A more reliable and widely used pathway involves a two-step process starting from a substituted toluene (B28343). This route offers better control over the final product's structure.
First, the precursor 4-chloro-2-nitrotoluene (B43163) is synthesized. This is typically achieved through the nitration of 4-chlorotoluene (B122035) using a mixture of nitric acid and sulfuric acid. This reaction yields a mixture of isomers, with 4-chloro-2-nitrotoluene being the major product (approximately 65%) alongside 4-chloro-3-nitrotoluene (B146361) (about 35%). The desired 2-nitro isomer can then be separated by fractional distillation.
The second step is the selective oxidation of the methyl group of 4-chloro-2-nitrotoluene to an aldehyde. This transformation can be achieved using various oxidizing agents. A common method involves reacting 4-chloro-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal, followed by treatment with an oxidizing agent like sodium periodate (B1199274) to yield this compound.
The oxidation of an ortho-nitrotoluene to its corresponding benzaldehyde (B42025) is a cornerstone transformation in this field, and several general methods are applicable to the synthesis of this compound from its toluene precursor.
One of the most widely used routes is the oxidation of o-nitrotoluene derivatives with chromium trioxide in a mixture of acetic acid and acetic anhydride. orgsyn.org This method involves the formation of an intermediate diacetate, which is subsequently hydrolyzed to the aldehyde.
Another established method is the Kröhnke reaction . orgsyn.org This procedure involves a multi-step sequence starting with the bromination of the methyl group of the o-nitrotoluene, followed by reaction with pyridine (B92270) to form a pyridinium (B92312) salt. This salt is then reacted with p-nitrosodimethylaniline, and the resulting nitrone is hydrolyzed with acid to furnish the final aldehyde. orgsyn.orglookchem.com While the manipulations are straightforward and yields are reproducible, the process is lengthy. orgsyn.org
The following table summarizes these established transformation methods.
| Method | Starting Material | Key Reagents | Intermediate | Overall Yield | Reference |
| Chromium Trioxide Oxidation | o-Nitrotoluene | CrO₃, Acetic Anhydride, H₂SO₄ | o-Nitrobenzaldiacetate | Varies | orgsyn.org |
| Kröhnke Reaction | o-Nitrotoluene | N-Bromosuccinimide, Pyridine, p-Nitrosodimethylaniline, H₂SO₄ | N-(p-Dimethylaminophenyl)-α-(o-nitrophenyl)nitrone | 47–53% | orgsyn.orglookchem.com |
| Permanganate (B83412) Oxidation | o-Nitrophenylpyruvic acid salt | Potassium Permanganate (KMnO₄) | - | ~41% | google.com |
Novel and Emerging Synthetic Strategies
Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing this compound and related compounds. These strategies often involve multi-component reactions or align with the principles of green chemistry.
Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. wikipedia.orgresearchgate.net These reactions are highly valued for their efficiency and atom economy.
As an aromatic aldehyde, this compound is a suitable substrate for well-known MCRs such as the Ugi four-component reaction . wikipedia.orgorganic-chemistry.org In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react in a one-pot process to form a complex bis-amide. wikipedia.org The aldehyde functional group of this compound can readily participate in the initial imine formation, which then undergoes further additions with the other components to rapidly generate structurally diverse and complex molecules. organic-chemistry.orgrsc.org The application of MCRs allows for the creation of extensive chemical libraries from simple building blocks like this compound for applications in drug discovery and materials science. rsc.orgnih.gov
Green chemistry aims to reduce the environmental impact of chemical processes by using less hazardous materials, minimizing waste, and employing milder reaction conditions. Several green strategies have been applied to the synthesis of nitrobenzaldehydes.
A significant advancement is the use of biomimetic catalysts , such as metalloporphyrins, for the selective oxidation of nitrotoluenes using molecular oxygen (O₂) or air as the ultimate oxidant. researchgate.netresearchgate.net This approach avoids the use of stoichiometric amounts of toxic and corrosive heavy metal oxidants like chromium trioxide. researchgate.net Research has shown that the oxidation of o-nitrotoluene can achieve high selectivity for o-nitrobenzaldehyde under mild conditions of temperature and pressure. researchgate.netresearchgate.net
The use of cleaner oxidizing agents is another key strategy. For instance, hydrogen peroxide (H₂O₂) , which produces only water as a byproduct, has been employed for the oxidation of intermediate benzyl (B1604629) alcohols to aldehydes. google.com Additionally, catalytic systems based on stable nitroxyl (B88944) radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) , often used with a co-oxidant like sodium hypochlorite (B82951) (bleach), provide a highly selective and metal-free method for alcohol oxidation under mild conditions.
The development of one-pot procedures, which combine multiple reaction steps without isolating intermediates, also represents a green approach by reducing solvent usage and waste generation. researchgate.net
The table below highlights findings from green chemistry approaches for the oxidation of o-nitrotoluene.
| Catalytic System | Oxidant | Temperature | Pressure | Selectivity for Aldehyde | Reference |
| T(p-NO₂)PPFeCl (Metalloporphyrin) | O₂ | 45°C | 2.0 MPa | 82.0% | researchgate.netresearchgate.net |
| T(o-Cl)PPZn (Metalloporphyrin) | O₂ | 40°C | 1.5 MPa | 54.2% | researchgate.net |
| Sodium Hydroxide (B78521) / Catalyst | H₂O₂ | 25-35°C (addition) | Atmospheric | High | google.com |
Radiosynthesis Applications and Method Development
Currently, specific literature detailing the radiosynthesis of this compound is not widely available. Radiosynthesis involves incorporating a radionuclide into a molecule. For a compound like this compound, this would typically involve labeling with isotopes such as Carbon-11, Fluorine-18, or radioisotopes of iodine. The development of such methods would be aimed at producing radiolabeled versions for use in imaging techniques like Positron Emission Tomography (PET) or for mechanistic studies of biological processes. The synthetic challenge would lie in incorporating the radioisotope in the final steps of the synthesis to maximize radiochemical yield and minimize the handling of radioactive materials.
Catalysis in this compound Synthesis
Catalysis is fundamental to the efficient and selective synthesis of this compound and its subsequent derivatives. Different forms of catalysis, including acid, base, and metal catalysis, are employed to control reaction pathways and outcomes.
The introduction of a nitro group onto an aromatic ring is a classic example of an electrophilic aromatic substitution reaction, which is typically catalyzed by strong acids. wikipedia.org The synthesis of mono-nitrobenzaldehyde isomers is commonly achieved through the nitration of benzaldehyde using a mixture of nitric acid and sulfuric acid. researchgate.net The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂+), which is the active nitrating agent. wikipedia.org
In the context of synthesizing this compound, the starting material would be 4-chlorobenzaldehyde. The presence of the chloro and aldehyde groups, both of which are deactivating and meta-directing, complicates the synthesis. However, the formation of the ortho-nitro product (2-nitro) is still possible, and reaction conditions can be tuned to influence isomer distribution. The use of different nitrating systems, such as nitric acid in acetic anhydride, can alter the ratio of ortho, meta, and para isomers.
Table 1: Influence of Nitrating Agent on Benzaldehyde Nitration Isomer Distribution
| Nitrating Agent | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |
|---|---|---|---|
| HNO₃ / H₂SO₄ | 20-28 | 68-78 | Trace |
| HNO₃ / Ac₂O | 35-43 | 52-60 | 5-7 |
This table illustrates general trends in benzaldehyde nitration; specific yields for 4-chlorobenzaldehyde may vary.
The aldehyde functional group in this compound is highly reactive and readily participates in base-catalyzed condensation reactions. masterorganicchemistry.com These reactions are crucial for C-C bond formation and the construction of more complex molecular architectures. masterorganicchemistry.com
A prominent example is the Aldol (B89426) condensation, where the aldehyde reacts with an enolate ion derived from a ketone or another aldehyde. masterorganicchemistry.com The Claisen-Schmidt condensation is a related reaction where an aldehyde reacts with a ketone in the presence of a base to form a chalcone (B49325) or a related enone. researchgate.net These reactions are versatile for creating derivatives from this compound. For instance, it can be reacted with ketones like acetone (B3395972) or acetophenone, using a base such as sodium hydroxide or potassium hydroxide, to yield α,β-unsaturated ketone derivatives. researchgate.netlabflow.com
Table 2: Examples of Base-Catalyzed Condensation Reactions
| Reactant 1 | Reactant 2 | Base Catalyst | Product Type |
|---|---|---|---|
| This compound | Acetone | NaOH | α,β-Unsaturated ketone (Benzalacetone derivative) |
| This compound | Cyclohexanone | Prolinamide | Aldol adduct (2-(hydroxy(4-chloro-2-nitrophenyl)methyl)cyclohexan-1-one) |
| This compound | 2-Acetylpyridine | NaOH | Aldol condensation product |
Transition metal catalysis offers powerful tools for forming new bonds and modifying functional groups, enabling the synthesis of complex derivatives from this compound precursors. Palladium-based catalysts, in particular, have been utilized in innovative synthetic routes.
For example, in a method for preparing the antibiotic chloramphenicol, a derivative of 4-chlorobenzaldehyde is used as a starting material. google.comgoogle.com A key step in this synthesis involves a palladium-catalyzed nitration reaction to introduce a nitro group at a specific position. The catalyst system employs tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃] or palladium trifluoroacetate (B77799) [Pd(OTFA)₂] in conjunction with a phosphorus ligand. google.comgoogle.com This approach demonstrates the precision of metal catalysis in achieving regioselective transformations that are challenging with traditional methods.
Table 3: Metal-Catalyzed Reaction for Derivative Synthesis
| Starting Material | Reagent | Catalyst | Product |
|---|
Optimization of Reaction Parameters for Yield and Purity
Achieving high yield and purity in the synthesis of this compound is critically dependent on the careful optimization of various reaction parameters. The principles of process chemistry and experimental design are applied to fine-tune synthetic procedures. rsc.org
Key parameters that are typically optimized include:
Temperature: Reaction rates are highly sensitive to temperature. For nitration, controlling the temperature is crucial to prevent over-nitration and the formation of byproducts. For condensation reactions, temperature can affect the equilibrium between the aldol addition and condensation products. labflow.com
Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion, but extended reaction times can lead to product degradation or side reactions.
Molar Ratios of Reactants: The stoichiometry of the reactants can significantly impact the yield. For example, in condensation reactions, using an excess of the ketone can drive the reaction towards the desired product.
Catalyst Concentration: The amount of acid, base, or metal catalyst must be optimized to ensure a reasonable reaction rate without causing unwanted side reactions or complicating purification.
Solvent: The choice of solvent can influence the solubility of reactants, reaction rates, and even the selectivity of the reaction.
Factorial design experiments are a modern approach to systematically study the influence of multiple parameters simultaneously, allowing for the efficient identification of optimal reaction conditions. rsc.org
Table 4: Key Parameters for Optimization in this compound Synthesis
| Parameter | Potential Impact on Yield and Purity |
|---|---|
| Temperature | Affects reaction rate and selectivity; can lead to byproducts if too high. |
| Catalyst Load | Influences reaction speed; excess can cause side reactions or purification issues. |
| Reactant Molar Ratio | Affects reaction equilibrium and can minimize side products. |
| Reaction Time | Determines conversion; prolonged time may lead to product degradation. |
| Solvent Choice | Impacts solubility, reaction rate, and can influence product stability. |
Advanced Reaction Mechanisms and Mechanistic Studies
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for 4-Chloro-2-nitrobenzaldehyde, enabling the replacement of the chlorine atom with a variety of nucleophiles. This reactivity is significantly influenced by the electronic effects of the substituents on the aromatic ring.
The presence of the nitro (-NO₂) and chlorine (-Cl) groups on the benzaldehyde (B42025) ring is crucial for its reactivity in SNAr reactions. Both are electron-withdrawing groups, but they operate through different mechanisms and have distinct impacts on the molecule's reactivity. The nitro group, positioned ortho to the chlorine atom, is a powerful electron-withdrawing group due to both inductive and resonance effects. testbook.com This strong electron withdrawal deactivates the aromatic ring towards electrophilic attack but significantly activates it for nucleophilic attack. testbook.com The chlorine atom also contributes to the electron-deficient nature of the aromatic ring through its inductive effect.
The positioning of these groups is key. The nitro group at the ortho position relative to the chlorine leaving group provides substantial resonance stabilization to the intermediate formed during the SNAr reaction. testbook.com This stabilization is a primary driver for the reaction to proceed. The combined electron-withdrawing power of the nitro and chloro groups makes the carbon atom attached to the chlorine highly electrophilic and susceptible to nucleophilic attack.
The mechanism of SNAr in this compound proceeds through a two-step addition-elimination pathway, which involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom. This step is typically the rate-determining step of the reaction. The attack results in the formation of a tetrahedral intermediate where the negative charge is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group. wikipedia.org This delocalization is what stabilizes the Meisenheimer complex. The stability of this complex is a critical factor in the feasibility of the SNAr reaction. nih.gov The more stable the Meisenheimer complex, the lower the activation energy for its formation and the faster the reaction.
The second step of the mechanism is the rapid elimination of the leaving group, in this case, the chloride ion, to restore the aromaticity of the ring. This results in the formation of the final substitution product.
Recent studies have explored the modulation of Meisenheimer complex formation in similar nitroaromatic compounds through targeted substitutions, highlighting the importance of electronic effects in stabilizing these intermediates. nih.gov
Aldehyde Group Reactivity and Transformations
The aldehyde group (-CHO) of this compound is a site of rich chemical reactivity, allowing for a variety of transformations into other functional groups. These reactions are fundamental in the use of this compound as a versatile building block in organic synthesis.
The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding (4-chloro-2-nitrophenyl)methanol. This transformation is commonly achieved using reducing agents such as sodium borohydride (B1222165) in a protic solvent like methanol (B129727). The reaction proceeds with good yield, often around 78%. This reduction is a valuable synthetic step, as the resulting benzyl (B1604629) alcohol can be used as an intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors.
It is also possible to reduce both the aldehyde and the nitro group simultaneously under more forcing reduction conditions, such as using hydrogen gas with a palladium catalyst, which would yield 4-chloro-2-aminobenzyl alcohol. The chemoselectivity of the reduction can often be controlled by the choice of the reducing agent and reaction conditions. For instance, milder reducing agents will preferentially reduce the more reactive aldehyde group over the nitro group. nih.gov
Table 1: Reduction Products of this compound
| Starting Material | Reducing Agent | Product |
| This compound | Sodium borohydride | (4-chloro-2-nitrophenyl)methanol |
| This compound | Hydrogen gas, Palladium catalyst | 4-chloro-2-aminobenzyl alcohol |
The aldehyde group can be readily oxidized to a carboxylic acid, converting this compound into 4-chloro-2-nitrobenzoic acid. This oxidation can be accomplished using a variety of oxidizing agents, with potassium permanganate (B83412) being a common choice. The resulting carboxylic acid is a versatile intermediate in its own right, with increased acidity and solubility in aqueous bases compared to the starting aldehyde.
Another method for the oxidation of similar aromatic aldehydes involves photocatalytic conversion using air and sunlight in the presence of a metalloporphyrin sensitizer. researchgate.net This approach offers a more environmentally friendly alternative to traditional oxidizing agents.
This compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. wiserpub.com This reaction is a cornerstone of organic synthesis and is characterized by the formation of a carbon-nitrogen double bond (-C=N-). jetir.orgresearchgate.net
The reaction is typically carried out by refluxing the aldehyde and the primary amine in a suitable solvent, often with a catalytic amount of acid. jetir.orgresearchgate.net The mechanism involves the initial nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, forming an unstable intermediate called a carbinolamine or hemiaminal. mdpi.comijmcmed.org This intermediate then undergoes dehydration, usually acid-catalyzed, to yield the stable Schiff base. mdpi.comijmcmed.org
The formation and stability of the Schiff base can be influenced by several factors, including the electronic nature of the substituents on both the aldehyde and the amine, the solvent polarity, and the reaction temperature. mdpi.com For example, studies on the condensation of 2-nitrobenzaldehyde (B1664092) with 4-amino-3,5-dimethyl-1,2,4-triazole have shown that apolar aprotic solvents favor the formation of the hemiaminal intermediate, while polar solvents shift the equilibrium towards the Schiff base. mdpi.com
Schiff bases derived from this compound are valuable intermediates in the synthesis of a wide range of biologically active compounds and are also used as ligands in coordination chemistry. wiserpub.comjetir.org
Table 2: Products of Aldehyde Group Transformations
| Reaction Type | Reagent | Product |
| Reduction | Sodium borohydride | (4-chloro-2-nitrophenyl)methanol |
| Oxidation | Potassium permanganate | 4-chloro-2-nitrobenzoic acid |
| Condensation | Primary Amine (R-NH₂) | N-(4-chloro-2-nitrobenzylidene)alkanamine (Schiff Base) |
Nitro Group Reactivity and Transformations
The nitro group of this compound is a key functional group that dictates much of its reactivity and is a site for various chemical transformations. wiserpub.com
The reduction of the nitro group to an amino group is a common and synthetically important transformation. This reaction converts this compound into 4-chloro-2-aminobenzaldehyde. Various reducing agents and catalytic systems can accomplish this reduction. Common methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or catalytic hydrogenation. researchgate.net For instance, catalytic hydrogenation using hydrogen gas in the presence of a palladium (Pd) catalyst is a frequently employed method for reducing nitroarenes.
The chemoselective reduction of the nitro group in the presence of other reducible functional groups, like the aldehyde, is a significant consideration. While strong reducing agents might affect both groups, milder and more selective methods have been developed. For example, ascorbic acid has been shown to preferentially reduce nitro groups in certain dinitro compounds. dergipark.org.tr Similarly, samarium(0) metal in the presence of a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide allows for the chemoselective reduction of aromatic nitro groups. organic-chemistry.org The use of a palladium on carbon (Pd/C) catalyst with triethylsilane as a hydrogen transfer agent also provides a selective method for nitro group reduction. organic-chemistry.org
Sachs and Sichel reported the preparation of 2-amino-4-chlorobenzaldehyde (B1279505) by the reduction of this compound using titanous chloride. cdnsciencepub.com This highlights a specific application of this reduction in the synthesis of valuable intermediates.
Table 1: Selected Reagents for the Reduction of Aromatic Nitro Compounds
| Reducing Agent/System | Key Features |
|---|---|
| H₂/Pd-C | Common catalytic hydrogenation method. |
| Sn/HCl or Fe/HCl | Classic metal/acid reduction systems. researchgate.net |
| Ascorbic Acid | Can exhibit preferential reduction in some cases. dergipark.org.tr |
| Sm(0)/Viologen Catalyst | Chemoselective reduction of aromatic nitro groups. organic-chemistry.org |
| HSiCl₃/Tertiary Amine | Metal-free reduction method. organic-chemistry.org |
| Titanous Chloride | Used for the synthesis of 2-amino-4-chlorobenzaldehyde. cdnsciencepub.com |
Ortho-nitrobenzaldehydes are known to undergo photochemical rearrangements. acs.org Upon irradiation, 2-nitrobenzaldehyde can rearrange to form 2-nitrosobenzoic acid. researchgate.net This photo-rearrangement is a well-documented phenomenon for o-nitroaromatic compounds. du.eduresearchgate.net While specific studies detailing the photochemical rearrangements of this compound are not extensively available, the underlying principles observed for 2-nitrobenzaldehyde are expected to apply. acs.orgmuni.cz The presence of the chloro substituent at the 4-position may influence the electronic properties and, consequently, the efficiency and pathway of the photochemical process, but the fundamental rearrangement of the ortho-nitroaldehyde moiety is a probable reaction pathway.
Halogen Reactivity and Functionalization
The chlorine atom in this compound is generally less reactive towards nucleophilic substitution compared to the nitro group. However, under certain conditions, it can be displaced. The electron-withdrawing nature of the nitro group, particularly from the ortho position, can activate the chlorine atom towards nucleophilic aromatic substitution (SNAr).
In some instances, the halogen's reactivity is exploited in more complex transformations. For example, in the reaction of styrenes derived from ortho-nitrobenzaldehydes, a halogen at the para-position to the nitro group can be activated for nucleophilic substitution. mdpi.com In one study, the reaction of a 4-fluorostyrene (B1294925) derivative with pyrrolidine (B122466) led to the substitution of both the fluorine and another chlorine atom. mdpi.com Similarly, a 4-chlorostyrene (B41422) derivative underwent substitution of both chlorine atoms. mdpi.com These examples, while not directly involving this compound itself, demonstrate the potential for activating the halogen for substitution, particularly when influenced by a strongly electron-withdrawing nitro group.
Furthermore, the presence of the halogen can be crucial for other types of reactions, such as cross-coupling reactions, although specific examples for this compound are not prevalent in the provided context. The reactivity of the chlorine atom is also relevant in the context of forming intermolecular interactions, such as halogen bonds, which can be significant in crystal engineering. acs.org
Applications in Complex Organic Synthesis and Derivative Chemistry
Precursor for Pharmaceutical Intermediates
The compound is a key starting material in the synthesis of numerous pharmaceutical intermediates, which are then elaborated into a variety of therapeutic agents.
While direct synthesis pathways from 4-Chloro-2-nitrobenzaldehyde to specific commercially available antidepressants and antihistamines are not extensively detailed in readily available literature, its structural motifs are found in related compounds. The reduction of the nitro group to an amine, a common transformation for this compound, yields 4-chloro-2-aminobenzaldehyde, a precursor for various heterocyclic systems that form the core of many pharmaceutical agents.
Research has demonstrated that derivatives of this compound exhibit significant biological activities.
Antimicrobial Properties: Schiff bases and other derivatives synthesized from this compound have shown promising antimicrobial activity. For instance, novel N-oxides derived from the reaction of 2-nitrobenzaldehyde (B1664092) (a related compound) and 4-chloroaniline (B138754) have demonstrated significant antimicrobial effects against various bacterial and fungal strains. wiserpub.com The nitro group is often crucial for this activity. wiserpub.com Studies have also explored the synthesis of antimicrobial agents by modifying the aldehyde group through nucleophilic substitution, leading to compounds with notable activity against Gram-positive bacteria.
Anticancer Properties: The structural framework of this compound is utilized in the synthesis of compounds with potential anticancer activity. Schiff bases derived from substituted benzaldehydes have shown cytotoxic activity against cancer cell lines. nih.govresearchgate.net For example, a novel Schiff base ligand synthesized from a related chloro- and nitro-substituted aromatic compound displayed promising in vitro cytotoxicity against tongue squamous cell carcinoma fibroblasts. nih.govresearchgate.net The anticancer mechanism of such Schiff bases is often attributed to the azomethine group (-HC=N-). nih.govresearchgate.net Furthermore, quinazolinone derivatives, which can be synthesized using substituted nitrobenzaldehydes, have been investigated as potential PARP-1 inhibitors for cancer therapy. nih.gov Morita-Baylis-Hillman adducts derived from nitrobenzaldehydes have also shown expressive cytotoxic potential against various cancer cell lines. scielo.br
Table 1: Examples of Biologically Active Derivatives
| Derivative Class | Starting Aldehyde | Biological Activity | Target | Reference |
|---|---|---|---|---|
| Schiff Base | 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | Anticancer | Tongue Squamous Cell Carcinoma Fibroblasts | nih.govresearchgate.net |
| Quinazolinone | 4-nitrobenzaldehyde (B150856) | Anticancer (PARP-1 inhibitor) | MCF-7 cell line | nih.gov |
| N-oxide | 2-nitrobenzaldehyde | Antimicrobial | Bacterial and fungal strains | wiserpub.com |
| Morita-Baylis-Hillman Adduct | ortho-nitrobenzaldehyde | Anticancer | MCF-7, HCT-116, HL-60, NCI-H292 cancer cells | scielo.br |
The reactivity of this compound and its derivatives makes them suitable for use as probes in biochemical assays and enzyme inhibition studies. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby interfering with their catalytic activity.
Derivatives of nitrobenzaldehydes are being investigated for their potential in treating neglected infectious diseases. For example, 4-Nitrobenzaldehyde thiosemicarbazone has been studied for its ability to induce mitochondrial alterations in the epimastigotes and trypomastigotes of Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov While this specific example does not use the chloro-substituted variant, it highlights the potential of the nitrobenzaldehyde scaffold in developing antiparasitic agents.
Building Block for Agrochemicals and Dyes
This compound is a valuable intermediate in the agrochemical and dye industries. lookchem.com
Agrochemicals: It serves as a precursor for the synthesis of pesticides and herbicides. chembk.com Its derivatives have demonstrated efficacy against various pests and weeds. The related compound, 2-Chloro-4-nitrobenzaldehyde, is noted for its use in agrochemical synthesis.
Dyes: The chromophoric properties imparted by the nitro group make this compound and its derivatives useful in the production of dyes and pigments. smolecule.comsmolecule.com For instance, 2-Chloro-4-nitrobenzaldehyde is a listed intermediate for the synthesis of C.I. Mordant Blue 55. dyestuffintermediates.com
Synthesis of Heterocyclic Compounds
This compound is a key starting material for the synthesis of a variety of heterocyclic compounds, which are core structures in many biologically active molecules.
Indoles: The compound can be used in the synthesis of indole (B1671886) derivatives. For example, a nearly quantitative yield of this compound can be obtained from 4-chloro-2-nitrotoluene (B43163), which can then be used in indole syntheses. mdpi.comnih.gov A catalytic olefination reaction of 2-nitrobenzaldehydes can lead to the formation of 2-CF3-indoles. nih.gov
Quinazolines and Quinazolinones: Substituted nitrobenzaldehydes are employed in the synthesis of quinazoline (B50416) and quinazolinone derivatives. ijrpr.comniscpr.res.in These compounds are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. ijrpr.com For example, 2-styryl-quinazolinones can be synthesized from the reaction of the corresponding precursor with this compound. niscpr.res.in
Benzodiazepines: The synthesis of 1,5-benzodiazepine derivatives can be achieved using substituted benzaldehydes, including 4-chlorobenzaldehyde (B46862) and 4-nitrobenzaldehyde, through condensation reactions. ijpcbs.com Additionally, 2-nitrobenzaldehyde can be a starting point for the synthesis of 1,4-benzodiazepin-5-ones. arkat-usa.org The reaction of 2-nitrobenzaldehyde with 2-chloroethylamine (B1212225) hydrochloride is a step in the preparation of intermediates for 1,4-benzodiazepines. google.com
Other Heterocycles: The versatility of this compound extends to the synthesis of other heterocyclic systems. It can be used to prepare Schiff bases which are precursors to four-, five-, and seven-membered heterocyclic rings like 1,3-diazetidines, imidazolidinones, tetrazoles, and thiazolidinones. uobaghdad.edu.iq
Table 2: Heterocyclic Systems Synthesized from Substituted Nitrobenzaldehydes
| Heterocyclic System | Starting Aldehyde | Key Reaction Type | Reference |
|---|---|---|---|
| Indoles | This compound | Cyclization | mdpi.comnih.gov |
| Quinazolinones | This compound | Condensation | niscpr.res.in |
| Benzodiazepines | 4-Nitrobenzaldehyde | Condensation | ijpcbs.com |
| Tetrazoles | 4-Chlorobenzaldehyde | Reaction with Schiff bases | uobaghdad.edu.iq |
Acridinedione and Quinazoline Derivatives
The synthesis of acridinedione and quinazoline derivatives often employs substituted benzaldehydes in multicomponent reactions. ijrpr.com Research has demonstrated the use of aldehydes like 4-chlorobenzaldehyde and 2-nitrobenzaldehyde as foundational reagents in these syntheses. ijrpr.com
Acridinedione Derivatives: The synthesis of acridinedione derivatives can be achieved through a one-pot, multicomponent condensation. researchgate.net This typically involves the reaction of an aromatic aldehyde, dimedone, and various amines. researchgate.net While specific examples detailing the use of this compound are not prevalent, the established methodologies for creating acridinedione scaffolds using substituted benzaldehydes, such as 4-chlorobenzaldehyde, are well-documented. ijrpr.comamazonaws.com These reactions are notable for their efficiency and the potential biological activities of the resulting acridine (B1665455) structures. researchgate.net Some acridinedione derivatives are also investigated for their properties as photosensitizers in dye laser applications. researchgate.net
Quinazoline Derivatives: Quinazolines and their derivatives are important structures in medicinal chemistry. wiserpub.com The synthesis of these compounds often involves 2-nitrobenzaldehyde as an intermediate. wiserpub.com One-pot multicomponent reactions are a common strategy, where an appropriate aromatic aldehyde, such as 4-chlorobenzaldehyde or 4-nitrobenzaldehyde, reacts with other precursors to form the quinazolinone core. rsc.orgniscpr.res.in For instance, new quinazolinone derivatives have been synthesized through a microwave-assisted, one-pot reaction involving an acetyl derivative, malononitrile, and various aromatic aldehydes, including 4-chlorobenzaldehyde and 4-nitrobenzaldehyde. rsc.org Another approach involves the reaction of 2-amino-N-aryl-benzamides with this compound under specific catalytic conditions to yield quinazolinone derivatives. Although the isomer 2-chloro-5-nitrobenzaldehyde (B167295) is explicitly mentioned in some syntheses of Schiff's bases leading to quinazolinone precursors, the reactivity pattern is applicable to this compound as well. ekb.eg
Benzanthrone (B145504) Derivatives
Benzanthrone derivatives are valuable in the dye industry. scispace.com The synthesis of these compounds can be achieved through condensation reactions involving precursors derived from substituted benzaldehydes. Research has shown that 2-nitrobenzaldehyde is a versatile starting material for various chemical reactions, including condensation reactions that lead to benzanthrone derivatives. wiserpub.com The strong electron-withdrawing properties of the nitro group are crucial in these synthetic pathways. wiserpub.com While direct synthesis from this compound is not extensively detailed, the established routes using related nitroaromatics suggest its potential as a precursor for creating substituted benzanthrone dyes for polymeric materials. wiserpub.comscispace.com
Hydrazones
Hydrazones are a significant class of compounds in organic synthesis and are readily prepared from this compound. wiserpub.commdpi.com The synthesis involves the condensation reaction between a hydrazine (B178648) derivative and an aldehyde or ketone. mdpi.com
The reaction of this compound with various substituted hydrazines yields the corresponding hydrazone derivatives. These reactions are often straightforward and result in high yields. For example, research has documented the synthesis of new hydrazone compounds from the condensation of hydrazides with various aldehydes, including 2-chloro-5-nitrobenzaldehyde, a close isomer of the title compound. nih.gov Another study describes the condensation of 4-chlorobenzhydrazide (B1581245) with 2-nitrobenzaldehyde. psu.edu The general reactivity allows for the synthesis of a wide array of hydrazone structures with potential applications as corrosion inhibitors or as intermediates for other functional molecules. wiserpub.com
Table 1: Examples of Hydrazone Synthesis with Related Benzaldehydes
| Aldehyde | Hydrazine/Hydrazide | Resulting Compound Class | Reference |
|---|---|---|---|
| 2-Nitrobenzaldehyde | 2-Furan formylhydrazine | Hydrazone | mdpi.com |
| 2-Chloro-5-nitrobenzaldehyde | 4-Dimethylaminobenzohydrazide | Hydrazone | nih.gov |
| 2-Nitrobenzaldehyde | 4-Chlorobenzhydrazide | Hydrazone | psu.edu |
N-Oxides
This compound is itself described as an N-oxide. biosynth.com The synthesis of nitrones (N-oxides of imines) can be achieved through the direct oxidative condensation of aldehydes and primary anilines. lookchem.com Studies have shown that various substituted benzaldehydes, including 2-nitrobenzaldehyde and 4-chlorobenzaldehyde, react with aniline (B41778) in the presence of an oxidizing agent to form the corresponding nitrones in good yields. lookchem.com For example, a novel N-oxide was synthesized from 2-nitrobenzaldehyde and 4-chloroaniline. wiserpub.com This reactivity is fundamental and applicable to this compound for the synthesis of a diverse range of N-oxide compounds. wiserpub.com
Ligand and Coordination Chemistry Applications
Schiff bases, which are readily synthesized from aldehydes like this compound, are widely used as ligands in coordination chemistry. wiserpub.comijmcmed.org These compounds, containing an azomethine (-HC=N-) group, can donate a pair of electrons to a central metal atom to form stable coordination complexes. ijmcmed.orgmdpi.com
The synthesis of Schiff base ligands often involves the condensation of an aldehyde with a primary amine. mdpi.com For example, Schiff bases have been prepared from the reaction of quinoline-3-carbohydrazide (B3054276) with 2-nitrobenzaldehyde and 2-chlorobenzaldehyde. mdpi.com The resulting ligands coordinate to metal ions such as Cu(II), Ni(II), and Co(II) through the azomethine nitrogen and carbonyl oxygen atoms. mdpi.com Similarly, Schiff bases derived from other substituted benzaldehydes have been used to form complexes with various metal ions, proposing octahedral or tetrahedral geometries for the resulting complexes. ajpojournals.org The derivatives of this compound, such as hydrazones or Schiff bases, are therefore excellent candidates for forming stable and structurally diverse metal complexes. wiserpub.comajpojournals.org
Material Science Applications
The reactivity of this compound makes it a useful building block for creating functionalized materials with specific properties. wiserpub.com Its derivatives are utilized in the synthesis of polymers and dyes.
In polymer chemistry, the reactivity of nitro- and chloro-substituted benzaldehydes allows for the incorporation of these functional groups into polymer chains. wiserpub.com This can enhance the material's performance and lead to the development of high-performance materials or smart materials with responsive characteristics. wiserpub.com
Advanced Analytical and Spectroscopic Characterization Techniques
Spectroscopic Analysis of 4-Chloro-2-nitrobenzaldehyde and its Derivatives
Spectroscopic techniques are indispensable tools for elucidating the molecular structure of this compound. Each method provides unique information about the compound's atomic and molecular properties.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound and its isomer, 4-chloro-3-nitrobenzaldehyde, reveals characteristic absorption bands that confirm their structural features. For instance, the C=O stretching vibration in halogenated benzaldehydes typically appears around 1700 cm⁻¹. niscpr.res.in In a derivative of 4-chloro-3-nitrobenzaldehyde, (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide, the C=O stretch is observed at 1670 cm⁻¹. iucr.org The nitro group (NO₂) also shows strong, characteristic absorptions. In the same derivative, symmetric and asymmetric stretching vibrations of the NO₂ group are found at 1352 cm⁻¹ and 1529 cm⁻¹, respectively. iucr.org The presence of the aromatic ring is confirmed by C-H stretching vibrations, which are typically observed above 3000 cm⁻¹. ijmcmed.org For (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide, the aromatic C-H stretch appears at 3098 cm⁻¹. iucr.org
Table 1: Characteristic FTIR Peaks for a 4-Chloro-3-nitrobenzaldehyde Derivative
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H | Stretch | 3188 | iucr.org |
| Aromatic C-H | Stretch | 3098 | iucr.org |
| Aliphatic C-H | Stretch | 2970 | iucr.org |
| C=O | Stretch | 1670 | iucr.org |
| C=N | Stretch | 1608 | iucr.org |
| NO₂ | Asymmetric Stretch | 1529 | iucr.org |
Data for (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by mapping the chemical environments of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms.
In the ¹H-NMR spectrum of a derivative of 4-chloro-3-nitrobenzaldehyde, the aldehyde proton (CHO) typically appears as a singlet at a downfield chemical shift, often above 10 ppm, due to the deshielding effect of the carbonyl group. Aromatic protons exhibit complex splitting patterns in the range of 7-9 ppm, with their exact chemical shifts and coupling constants influenced by the positions of the chloro and nitro substituents.
The ¹³C-NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is highly deshielded and appears at a characteristic chemical shift, typically in the range of 185-195 ppm. The aromatic carbons show signals in the region of 120-150 ppm, with the carbon attached to the nitro group and the carbon attached to the chlorine atom showing distinct chemical shifts due to their electronic effects. For instance, in a derivative of 4-chloro-3-nitrobenzaldehyde, ¹H and ¹³C NMR data have been used for characterization. iucr.org
Table 2: Representative NMR Data for Benzaldehyde (B42025) Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|
| 3-chlorobenzaldehyde | ¹H | 9.98 | s | - | rsc.org |
| 7.86 | s | - | rsc.org | ||
| 7.77 | d | 7.6 | rsc.org | ||
| 7.61 | d | 7.9 | rsc.org | ||
| 7.49 | t | 7.8 | rsc.org | ||
| ¹³C | 190.9, 137.8, 135.5, 134.4, 130.4, 129.3, 128.0 | - | - | rsc.org | |
| 4-nitrobenzaldehyde (B150856) | ¹H | - | - | - |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands corresponding to π → π* and n → π* transitions. The presence of the conjugated system, including the benzene (B151609) ring, the aldehyde group, and the nitro group, results in strong absorption in the UV region. The exact position and intensity of the absorption maxima (λmax) are sensitive to the solvent and the substitution pattern on the aromatic ring. This technique is also useful for determining the purity of the compound. rsc.org For example, a Schiff base derived from 4-nitrobenzaldehyde was characterized using UV-Vis spectroscopy. ijmcmed.org
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (C₇H₄ClNO₃), the expected molecular weight is approximately 185.56 g/mol . vwr.com The mass spectrum will show a molecular ion peak corresponding to this mass. Additionally, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. For example, the fragmentation of a related compound, 4-chloro-3-nitrobenzaldehyde, shows a top peak at m/z 75 and a second-highest peak at m/z 185. nih.gov The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M and M+2 peaks, further confirming the presence of a chlorine atom in the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass with high precision, allowing for the unambiguous determination of the molecular formula. rsc.org
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, which is a solid at room temperature, single-crystal X-ray diffraction can provide precise bond lengths, bond angles, and intermolecular interactions in the crystal lattice. labproinc.com This information is crucial for understanding the solid-state properties of the compound. The crystal structure of derivatives, such as (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide, has been determined, revealing details about its molecular geometry and supramolecular assembly through hydrogen bonding. iucr.orgiucr.org Such studies show that the molecule is nearly planar and that intermolecular interactions, like hydrogen bonds and π-π stacking, play a significant role in the crystal packing. researchgate.net
Table 3: Crystallographic Data for a 4-Chloro-3-nitrobenzaldehyde Derivative
| Parameter | Value | Reference |
|---|---|---|
| Compound | (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide | iucr.org |
| Formula | C₉H₈ClN₃O₃ | iucr.org |
| Crystal System | Monoclinic | iucr.org |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from isomers and other impurities.
High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. A reversed-phase HPLC method, using a nonpolar stationary phase and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an acid modifier), can effectively separate this compound from related compounds. sielc.com The purity of the compound can be determined by integrating the peak area in the chromatogram. For instance, a purity of >98.0% as determined by Gas Chromatography (GC) is a common specification for commercially available this compound. vwr.comlabproinc.comtcichemicals.comavantorsciences.com
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing volatile compounds like this compound. GC separates components of a mixture based on their boiling points and interactions with the stationary phase. The subsequent MS analysis provides identification of the separated components. This method is particularly useful for identifying and quantifying isomeric impurities, such as 2-chloro-3-nitrobenzaldehyde, in a sample of 2-chloro-5-nitrobenzaldehyde (B167295). google.com
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-chloro-3-nitrobenzaldehyde |
| (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide |
| 3-chlorobenzaldehyde |
| 4-nitrobenzaldehyde |
| 2-chloro-3-nitrobenzaldehyde |
| 2-chloro-5-nitrobenzaldehyde |
| Acetonitrile |
| Water |
| 2-naphthylamine |
| 4-chlorobenzaldehyde (B46862) |
| 1-(quinolin-8-yl)hydrazine |
| Bradykinin |
| Substance P |
| Nitrosobenzene |
| 1,4-dicyanobenzene |
| 1,3-dicyanobenzene |
| 1,4-nitrotoluene |
| Benzene |
| 1-butanol |
| 2-pentanone |
| 1-nitropropane |
| Pyridine (B92270) |
| n-dodecane |
| Chloroaniline |
| Bromaniline |
| Iodoaniline |
| Toluidine |
| Xylidine |
| 3,5-difluorobenzaldehyde |
| 3,5-bis(trifluoromethyl)benzaldehyde |
| 2-fluoro-5-(trifluoromethyl)benzaldehyde |
| Benzaldehyde |
| Salicylaldehyde |
| p-tolualdehyde |
| 2-chlorobenzaldehyde |
| 2-ethylbenzaldehyde |
| o-bromobenzaldehyde |
| 2-aminobenzaldehyde |
| o-phthalaldehyde |
| 3,4-dichlorobenzaldehyde |
| Vanillin |
| 2-chloro-4-fluoro-5-nitrobenzaldehyde |
| 4-fluoro-3-nitrobenzaldehyde |
| 2-nitrophenyl)methanol |
| (4-Chloro-2-nitrophenyl)(phenyl)methanol |
| (5-Chloro-2-nitrophenyl)(phenyl)methanol |
| (5-Methyl-2-nitrophenyl)(phenyl)methanol |
| 1-(2-nitrophenyl)butan-1-ol |
| (2,4-Dinitrophenyl)(phenyl)methanol |
| 3-iodo-4-nitro-toluene |
| 2-iodonitrobenzene |
| Butyraldehyde |
| 2,4-dinitrobenzaldehyde |
| 4-formylimidazole-4-hydroxybenzhydrazone dihydrate |
| 2-nitrobenzaldehyde-2-furan formylhydrazone |
| 4-formylimidazole |
| 4-hydroxybenzhydrazine |
| 2-furan formylhydrazine |
| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid |
| 2-chloro-5-nitrobenzaldehyde |
| 1-chloro-2-(dimethoxymethyl)-4-nitrobenzene |
| 4-chloro-3-(dimethoxymethyl)aniline |
| 2-(4-((E)-(2-carbamimidoylhydrazono)methyl)-3-chlorophenoxy)-N-((1r,4r)-4-(2-(4-chlorophenoxy)acetamido)cyclohexyl)acetamide hydrochloride |
| 2-(4-chloro-3-formylphenoxy)-N-((1r,4r)-4-(2-(4-chlorophenoxy) |
| p-sulfoamido phenylhydrazine |
| Phenylhydrazine |
| Antipyrine |
| Indapamide |
| Celecoxib |
| 4-fluoro-2-nitrobenzaldehyde |
| 3-nitrobenzaldehyde |
| 3-nitrobenzyl alcohol |
| 4-chloro-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide monohydrate |
| 4-chloro-N′-(4-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate |
| 2-(2-nitrobenzylidene)-amino naphthalene |
| 4-chlorobenzhydrazide (B1581245) trichloro acetate (B1210297) |
| (E)–4–chloro–N'–(2,4–dihydroxy–benzylidene) benzohydrazide |
| 2-chlorobenzaldehyde and 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine |
| 2-nitrobenzoic acid |
| Benzanthrone (B145504) |
| (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide |
| (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine |
| dehydroabietic acid {systematic name: 2-[(4-chloro-3-nitrophenyl)methylene]hydrazide} ethanol (B145695) solvate |
| 4,6-diacetyl phenol |
| 4-chloro-2,6-dialkylanilines |
| α,β-unsaturated cycloaliphatic ketoxime |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The purity of this compound is often specified to be greater than 98.0% as determined by GC. tcichemicals.comfishersci.ca This indicates that GC is a standard method for quality control. tcichemicals.comfishersci.ca
In a typical GC analysis, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase and the mobile gas phase. For the analysis of nitrobenzaldehyde isomers, a polyethylene (B3416737) glycol (DB-WAX) column or a column with similar polarity (30 m × 0.32 mm × 0.25 μm) with a Flame Ionization Detector (FID) can be utilized. google.com The initial oven temperature is maintained at 80°C. google.com
Table 1: Illustrative GC Parameters for Nitrobenzaldehyde Analysis
| Parameter | Value |
|---|---|
| Column | Polyethylene glycol (DB-WAX) or similar polarity |
| Dimensions | 30 m x 0.32 mm x 0.25 µm |
| Detector | Flame Ionization Detector (FID) |
| Initial Oven Temperature | 80°C |
Note: This data is based on a method for nitrobenzaldehyde isomers and serves as an illustrative example. google.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another indispensable tool for the analysis of this compound and its derivatives. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly used.
For the separation of benzaldehyde and its nitro isomers, a method utilizing an octadecylsilane (B103800) (C18) bonded silica (B1680970) column is employed. google.com A mobile phase consisting of a buffer and an organic modifier is used for elution. For instance, a mixture of 0.01mol/L sodium heptanesulfonate buffer (prepared by dissolving 6.8g of monopotassium phosphate (B84403) in 1000ml of 0.01mol/L sodium heptanesulfonate solution, with the addition of 5ml of triethylamine (B128534) and pH adjusted to 2.5 with phosphoric acid) and methanol (B129727) in a 68:32 ratio can be used. google.com Detection is typically carried out using a UV detector at a wavelength of 277 nm. google.com
In another application, for the analysis of a related compound, 5-Chloro-2-nitrobenzaldehyde, a Newcrom R1 reverse-phase column can be used. sielc.com The mobile phase in this case is a simple mixture of acetonitrile (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid can be substituted for phosphoric acid. sielc.com
A study on the analysis of Schiff bases derived from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde utilized a Waters 2695 separation module with a Phenomenex Prodigy 5 µ ODS 3 100A column (15 cm x 4.6 mm). jocpr.com The mobile phase consisted of a buffer (1 L purified water, 10 ml acetic acid, and 5 ml triethylamine) mixed with a suitable organic solvent, delivered at a flow rate of 1.0 ml/min, with detection at various wavelengths. jocpr.com
Table 2: Example HPLC Conditions for Benzaldehyde and Nitrobenzaldehyde Derivatives
| Parameter | Method 1 (for Benzaldehyde & Nitro Isomers) google.com | Method 2 (for Schiff Bases) jocpr.com |
|---|---|---|
| Stationary Phase | Octadecylsilane (C18) bonded silica | Phenomenex Prodigy 5 µ ODS 3 100A |
| Mobile Phase | 0.01mol/L Sodium Heptanesulfonate Buffer : Methanol (68:32) | Buffer (Water, Acetic Acid, Triethylamine) & Organic Solvent |
| Flow Rate | Not Specified | 1.0 ml/min |
| Detection | UV at 277 nm | UV at various wavelengths |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds, and checking the purity of a sample. In TLC, a stationary phase, typically silica gel, is coated on a flat plate, and a solvent system (mobile phase) moves up the plate by capillary action.
The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. khanacademy.org For a derivative of this compound, 3-(2-nitrophenyl)-1-(1H-indol-3-yl)-prop-2-ene-1-one, an Rf value of 0.25 was reported using a mobile phase of Benzene: Acetone (B3395972) (9:1, v/v). derpharmachemica.com In another example, for a Schiff base derived from 4-Nitrobenzaldehyde, an Rf value of 0.50 was obtained with a solvent system of n-Hexane: ethyl acetate (1:1). mediresonline.org The polarity of the compound relative to the mobile phase influences its Rf value; less polar compounds tend to have higher Rf values. mediresonline.org
Table 3: Reported TLC Data for Related Nitrobenzaldehyde Derivatives
| Compound | Mobile Phase | Rf Value |
|---|---|---|
| 3-(2-nitrophenyl)-1-(1H-indol-3-yl)-prop-2-ene-1-one derpharmachemica.com | Benzene: Acetone (9:1, v/v) | 0.25 |
| Schiff base of 4-Nitrobenzaldehyde mediresonline.org | n-Hexane: Ethyl Acetate (1:1) | 0.50 |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. For aromatic compounds like 4-Chloro-2-nitrobenzaldehyde, calculations are typically performed using hybrid functionals, such as B3LYP, combined with a robust basis set like 6-311++G(d,p). researchgate.net Such methods have proven effective in accurately modeling geometry, vibrational spectra, and electronic properties for similar molecules. researchgate.net
The optimized geometry of this compound is expected to feature a largely planar benzene (B151609) ring. Due to potential steric interactions between the adjacent aldehyde (-CHO) and nitro (-NO₂) groups at positions 1 and 2, a slight out-of-plane rotation of these groups may occur to achieve the lowest energy conformation.
The electronic structure is significantly influenced by the substituents. Both the nitro group and the chlorine atom are strong electron-withdrawing groups. Their presence deactivates the benzene ring, making it less susceptible to electrophilic attack. Conversely, they increase the electrophilicity of the ring carbons and the aldehydic carbon, making the compound a candidate for nucleophilic substitution and addition reactions. The positional isomerism is key; compared to its isomers, the placement of the nitro group at the ortho position and the chloro group at the para position to the aldehyde dictates a unique electronic distribution and reactivity profile.
Vibrational frequency analysis, performed theoretically through DFT and validated experimentally with Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, helps to identify the characteristic vibrational modes of the molecule. researchgate.net The calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model, typically showing excellent agreement with experimental data. researchgate.net
Based on studies of 2-nitrobenzaldehyde (B1664092), 4-nitrobenzaldehyde (B150856), and other halogenated nitrobenzaldehydes, the expected vibrational frequencies for the key functional groups of this compound are presented below. researchgate.netsigmaaldrich.com
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C=O Stretch | Aldehyde | ~1700 - 1715 | A strong, characteristic band for the aldehyde carbonyl group. researchgate.net |
| NO₂ Asymmetric Stretch | Nitro Group | ~1520 - 1560 | Strong intensity band, typical for aromatic nitro compounds. |
| NO₂ Symmetric Stretch | Nitro Group | ~1340 - 1360 | Strong intensity band. |
| C-H Stretch (Aromatic) | Benzene Ring | ~3050 - 3120 | Multiple weak to medium bands for the C-H bonds on the ring. researchgate.net |
| C-Cl Stretch | Chloro Group | ~680 - 760 | This vibration can be coupled with other modes and is found in the lower frequency region. wiserpub.com |
This table represents expected values based on data from analogous compounds.
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to predicting a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability; a smaller gap generally implies higher reactivity.
For nitroaromatic compounds, the HOMO is typically distributed over the electron-rich benzene ring, while the LUMO is often localized on the electron-deficient nitro group. This distribution facilitates charge transfer interactions within the molecule. While specific data for this compound is not available, studies on the related isomer 2-chloro-5-nitrobenzaldehyde (B167295) show a HOMO-LUMO gap of approximately 4.1 eV, which provides a reasonable estimate for the energy gap in this class of compounds.
| Parameter | Significance | Estimated Value (for related isomers) |
| EHOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | N/A |
| ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | N/A |
| ΔE (LUMO-HOMO) | Energy gap; an indicator of chemical reactivity and stability. | ~4.1 eV |
This table provides comparative data from a closely related isomer.
A Molecular Electrostatic Potential (MEP) map is a visual tool used to illustrate the charge distribution across a molecule. It is useful for predicting how a molecule will interact with other species, particularly identifying sites for nucleophilic and electrophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas of high electron density and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack.
For this compound, the MEP map would be expected to show significant negative potential around the highly electronegative oxygen atoms of the aldehyde and nitro groups, as well as on the chlorine atom. The most positive regions would be located around the hydrogen atoms of the benzene ring.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide insights into its conformational dynamics, stability, and interactions with its environment. For the related isomer 2-chloro-4-nitrobenzaldehyde, MD simulations have been suggested as a tool to model the effects of different solvents on reaction pathways, helping to identify how solvation can stabilize transition states. Such studies on this compound could elucidate its behavior in various media, which is crucial for designing synthesis protocols and understanding its transport and interaction in biological systems.
Docking Studies with Biological Targets
This compound is often used as a versatile intermediate or starting material for the synthesis of more complex, biologically active molecules. researchgate.net These resulting compounds, such as Schiff bases or other heterocyclic structures, are frequently evaluated for their therapeutic potential using molecular docking studies. sigmaaldrich.com
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This helps to forecast the binding affinity and mode of interaction. For instance, derivatives of 2-nitrobenzaldehyde have been synthesized and docked against various bacterial and fungal targets to explore their antimicrobial properties. researchgate.net Similarly, Schiff base ligands derived from substituted nitrobenzaldehydes have been investigated as potential inhibitors for proteins like S. aureus and E. coli through docking studies. Therefore, while this compound itself may not be the final active ligand, it is a critical precursor for generating novel compounds for drug discovery and design.
QSAR and QSPR Studies for Structure-Activity/Property Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies used to correlate the chemical structure of a compound with its biological activity or physicochemical properties. For aromatic aldehydes and nitroaromatic compounds like this compound, these models are crucial for predicting toxicity, reactivity, and other characteristics without the need for extensive experimental testing. mdpi.comjmaterenvironsci.com
QSAR studies on nitroaromatic compounds, a class to which this compound belongs, often focus on predicting their toxicity. oup.com The toxicity of these compounds is frequently linked to descriptors such as hydrophobicity (logP), electronic parameters (like the energy of the Highest Occupied Molecular Orbital, E-HOMO, and the Lowest Unoccupied Molecular Orbital, E-LUMO), and topological indices. jmaterenvironsci.comdergipark.org.tr For instance, QSAR studies on the toxicity of nitrobenzene (B124822) derivatives against organisms like Tetrahymena pyriformis have been developed using multiple linear regression (MLR) and other statistical methods. mdpi.comimist.ma In some approaches, substituted aromatic compounds are divided into groups based on their functional groups (e.g., compounds with -NO2 and/or halogen groups) to create more accurate predictive models. mdpi.com
QSPR models, on the other hand, aim to predict physicochemical properties. For substituted benzaldehydes, QSPR can be used to estimate properties like lipophilicity and molar refractivity. pensoft.netnih.gov These models typically rely on calculated molecular descriptors. While specific QSAR/QSPR models exclusively for this compound are not extensively documented in publicly available literature, the principles are well-established from studies on analogous compounds. The descriptors used in such a model would quantify the electronic influence of the nitro and chloro groups and the steric effects on the aldehyde functionality.
Below is an interactive table showcasing the types of molecular descriptors commonly employed in QSAR/QSPR studies for related substituted benzaldehydes and nitroaromatics, which would be relevant for modeling this compound.
Representative Molecular Descriptors for QSAR/QSPR Studies
| Descriptor Class | Specific Descriptor | Property It Represents | Relevance to this compound |
|---|---|---|---|
| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity, membrane permeability | Predicts bioaccumulation potential and transport to target sites. mdpi.com |
| Electronic | E-HOMO (Energy of Highest Occupied Molecular Orbital) | Electron-donating ability | Relates to the molecule's susceptibility to oxidation. dergipark.org.tr |
| Electronic | E-LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Electron-accepting ability | Crucial for predicting reactivity with nucleophiles and toxicity mechanisms. dergipark.org.tr |
| Electronic | Dipole Moment (µ) | Molecular polarity | Influences solubility and interactions with polar biological molecules. |
| Steric/Topological | Molar Refractivity (MR) | Molecular volume and polarizability | Correlates with binding to receptors and enzyme active sites. nih.gov |
| Topological | Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Predicts transport properties like intestinal absorption. nih.gov |
Mechanistic Insights from Computational Modeling
Computational modeling, particularly using quantum mechanical methods like Density Functional Theory (DFT), provides profound mechanistic insights into the reactivity of this compound. These studies can elucidate reaction pathways, identify transition states, and explain the regioselectivity observed in experimental results.
DFT calculations are used to predict the electronic properties that govern the compound's reactivity. For example, methods like B3LYP with basis sets such as 6-311G(d,p) can accurately model the electron distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential. niscpr.res.in This information helps in identifying the most electrophilic and nucleophilic sites on the molecule, thereby predicting how it will interact with other reagents. The electron-withdrawing nature of both the ortho-nitro group and the para-chloro group significantly influences the reactivity of the aldehyde group and the aromatic ring.
Computational modeling has been applied to understand various reactions involving substituted benzaldehydes:
Nucleophilic Aromatic Substitution: The mechanism of nucleophilic substitution on the aromatic ring is influenced by the stabilizing effect of the nitro group on the intermediate Meisenheimer complex. Computational models can calculate the activation barriers for substitution at different positions, explaining why certain products are favored.
Condensation Reactions: The formation of Schiff bases from the reaction of benzaldehydes with primary amines has been studied theoretically. mdpi.com These studies show that the reaction often proceeds in a stepwise manner, beginning with the formation of a hemiaminal intermediate. mdpi.com Computational modeling can map the energy profile of this entire process, including the transition state for the rate-limiting dehydration step.
Aldol (B89426) Reactions: DFT has been used to investigate the catalytic cycle of reactions like the proline-catalyzed aldol reaction, for which both 4-chlorobenzaldehyde (B46862) and 2-nitrobenzaldehyde have been used as substrates. researchgate.net These models help explain the stereoselectivity of the reaction by calculating the energies of the different possible transition states leading to various stereoisomers. researchgate.net
The table below summarizes key parameters obtained from computational studies on closely related compounds, illustrating the type of insights gained from these theoretical methods.
Illustrative Computational Chemistry Findings for Benzaldehyde (B42025) Derivatives
| Computational Method | Compound(s) Studied | Key Finding/Insight | Reference |
|---|---|---|---|
| DFT (B3LYP/6-311++G(d,p)) | 2-Nitrobenzaldehyde & 4-Nitrobenzaldehyde | Calculation of optimized geometry, harmonic vibrational frequencies, and thermodynamic functions. Good agreement between scaled theoretical wavenumbers and experimental spectra. | niscpr.res.in |
| DFT | 2-Chloro-4-nitrotoluene & 4-Chloro-2-nitrotoluene (B43163) | Analysis of conformational stability, thermodynamic properties, and electronic properties (HOMO/LUMO). | researchgate.net |
| DFT | Proline-catalyzed reaction of 2-nitrobenzaldehyde | Calculation of activation barriers for the formation of different stereoisomers, explaining the observed enantioselectivity. | researchgate.net |
| Theoretical Studies | Condensation of 2-nitrobenzaldehyde and an amine | Elucidation of a two-step reaction mechanism involving the formation of a hemiaminal intermediate. | mdpi.com |
Environmental and Safety Considerations in Research
Laboratory Handling and Storage Protocols
Proper handling and storage of 4-Chloro-2-nitrobenzaldehyde are paramount to ensure the safety of laboratory personnel and the integrity of the research.
Personal Protective Equipment (PPE) Requirements
When working with this compound, a comprehensive suite of personal protective equipment (PPE) is mandatory. sigmaaldrich.cn This serves as the primary barrier against accidental exposure.
Core PPE includes:
Gloves: Nitrile gloves are recommended. It is crucial to inspect gloves for any perforations before use and to employ proper removal techniques to avoid skin contact. sigmaaldrich.cn
Eye Protection: Safety goggles or a face shield are essential to protect the eyes from dust or splashes. sigmaaldrich.cn
Lab Coat: A laboratory coat must be worn to protect against skin contact. aksci.com
Respiratory Protection: For procedures that may generate dust, a NIOSH-approved N95 or P1 dust mask is recommended. sigmaaldrich.cnsigmaaldrich.cn
A summary of the required PPE is provided in the table below.
| PPE Category | Specific Requirement | Rationale |
| Hand Protection | Nitrile gloves | Prevents skin contact with the chemical. |
| Eye Protection | Safety goggles or face shield | Protects eyes from dust and potential splashes. sigmaaldrich.cn |
| Body Protection | Laboratory coat | Minimizes skin exposure. aksci.com |
| Respiratory | NIOSH-approved N95 or P1 dust mask | Necessary when dust generation is possible. sigmaaldrich.cnsigmaaldrich.cn |
Ventilation and Fume Hood Use
To mitigate the risks associated with inhalation, all work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. bethel.edu This is especially critical for procedures that could lead to the formation of dust or vapors. sigmaaldrich.cn The fume hood should have adequate face velocity to ensure that any airborne particles are effectively captured and exhausted. bethel.edu The sash of the fume hood should be kept as low as possible during experiments. bethel.edu
Emergency Procedures and First Aid
In the event of accidental exposure to this compound, prompt and appropriate first aid measures are crucial. google.com
Skin Contact: In case of skin contact, the affected area should be washed immediately and thoroughly with soap and plenty of water. sigmaaldrich.cnthermofisher.com
Eye Contact: If the chemical comes into contact with the eyes, they should be flushed with water as a precaution. sigmaaldrich.cn
Inhalation: If inhaled, the individual should be moved to fresh air. sigmaaldrich.cnthermofisher.com If breathing becomes difficult, artificial respiration should be administered. thermofisher.com
Ingestion: If swallowed, the mouth should be rinsed with water. sigmaaldrich.cn It is important to never give anything by mouth to an unconscious person. sigmaaldrich.cn
In all cases of significant exposure, or if symptoms persist, immediate medical attention should be sought. thermofisher.comfishersci.be
Waste Minimization and Disposal in Research Settings
The disposal of this compound and its associated waste must be handled in accordance with local, state, and federal regulations. google.com As a chlorinated and nitrated aromatic compound, it is generally considered hazardous waste. carlroth.com
Key waste management practices include:
Segregation: Waste containing this compound should be collected in separate, clearly labeled, and sealed containers. sigmaaldrich.cn
Minimization: Researchers should strive to minimize waste generation by carefully planning experiments and using only the necessary amount of the compound.
Disposal: The waste should be disposed of through a licensed hazardous waste disposal company. carlroth.comaksci.com Under no circumstances should it be disposed of down the drain or in regular trash. aksci.com
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of and with this compound is an active area of research aimed at reducing the environmental footprint of chemical processes. rsc.org
Key green chemistry considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. core.ac.uk
Use of Safer Solvents: Exploring the use of more environmentally benign solvents, such as aqueous ethanol (B145695), to replace traditional volatile organic solvents. ua.es For instance, some reactions can be performed in a mixture of PEG-400 and water, which allows for easier catalyst recovery and reuse. rsc.org
Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. core.ac.uk
Waste Prevention: Designing syntheses to prevent waste generation is a primary goal of green chemistry. rsc.org This can involve solvent-free reactions, which have been successfully applied to similar compounds. rsc.org
Research into greener synthetic pathways is ongoing, with a focus on developing methods that are not only more environmentally friendly but also more efficient and cost-effective. rsc.orgua.es
Future Directions and Emerging Research Avenues
Development of More Sustainable Synthetic Pathways
Traditional synthesis routes for 4-Chloro-2-nitrobenzaldehyde, such as the direct nitration of 4-chlorobenzaldehyde (B46862), often suffer from low yields, the use of harsh reagents like concentrated acids, and the formation of difficult-to-separate byproducts. researchgate.net Emerging research is focused on developing more environmentally benign and efficient synthetic protocols.
Green chemistry principles are at the forefront of this endeavor. One promising approach involves the condensation of 4-chloro-2-nitrotoluene (B43163) with dimethylformamide dimethyl acetal, followed by oxidation with hydrogen peroxide, which offers a simpler, low-cost, and more environmentally friendly process. vwr.com A 2014 study highlighted a mechanochemical ball milling technique using a mild organocatalyst, which avoids hazardous solvents, reduces reaction times, and results in high to quantitative yields. researchgate.net Furthermore, the use of bionanocatalysts, such as starch-supported copper ferrite (B1171679) (CuFe₂O₄@starch), in multicomponent reactions represents a significant advancement, offering mild reaction conditions, easy catalyst recovery with a magnet, and excellent recyclability. mdpi.com
A recent report also pointed to a method that produces a nearly quantitative yield of this compound from 4-chloro-2-nitrotoluene via a β-aminostyrene intermediate, which is then oxidized. nih.govlabproinc.com
Table 1: Comparison of Conventional and Emerging Sustainable Synthesis Methods
| Method | Starting Materials | Reagents/Catalyst | Key Advantages |
|---|---|---|---|
| Conventional Nitration | 4-Chlorobenzaldehyde | Conc. HNO₃/H₂SO₄ | Established method |
| Improved Oxidation | 4-Chloro-2-nitrotoluene | DMFDMA, H₂O₂ | Simpler process, low cost, environment-friendly vwr.com |
| Mechanochemical Ball Milling | Aryl aldehydes, malononitrile, etc. | Potassium phthalimide (B116566) (POPI) | Solvent-free, short reaction time, high yield researchgate.net |
| Bionanocatalysis | Aldehydes, malononitrile, dimedone | CuFe₂O₄@starch | Green, mild conditions, magnetically recoverable catalyst mdpi.com |
| Oxidation of β-aminostyrene intermediate | 4-Chloro-2-nitrotoluene | Dimethylformamide dimethyl acetal, Sodium periodate (B1199274) | Nearly quantitative yield nih.govlabproinc.com |
Exploration of Novel Biomedical Applications
The inherent reactivity of the aldehyde group, combined with the electronic effects of the chloro and nitro substituents, makes this compound a valuable scaffold for medicinal chemistry. Its derivatives are being actively investigated for a range of therapeutic uses.
Research has indicated that derivatives of this compound show potential as antimicrobial agents. wiserpub.com The core structure can be modified to create compounds that may lead to the development of new antibiotics. For instance, Schiff bases and N-oxides derived from structurally related nitrobenzaldehydes have demonstrated significant activity against various bacterial and fungal strains. wiserpub.comsigmaaldrich.com
Furthermore, there is growing interest in the anticancer potential of compounds synthesized from this benzaldehyde (B42025). wiserpub.com Studies on related nitro-substituted benzaldehydes have shown that the nitro group can enhance cytotoxicity against cancer cells. A novel Schiff base derived from 4-nitrobenzaldehyde (B150856) (a closely related isomer) exhibited promising cytotoxic activity against Tongue Squamous Cell Carcinoma Fibroblasts while showing insignificant effects on normal cells. nih.govbldpharm.com This highlights the potential for developing selective anticancer agents from this compound. The compound has also been used as an intermediate in the synthesis of anti-inflammatory drugs. wiserpub.com
Table 2: Investigated Biomedical Applications of this compound Derivatives
| Application Area | Research Focus | Example/Finding | Reference |
|---|---|---|---|
| Antimicrobial | Development of new antibiotics | Derivatives show antimicrobial properties. wiserpub.com N-oxides from related compounds are active against bacteria and fungi. sigmaaldrich.com | wiserpub.comsigmaaldrich.com |
| Anticancer | Synthesis of cytotoxic agents | Nitro group presence can enhance cytotoxicity. Schiff base derivatives show selective activity against oral cancer cells. nih.govbldpharm.com | nih.govbldpharm.com |
| Anti-inflammatory | Synthesis of anti-inflammatory drugs | Used as a precursor due to its reactive nature. | wiserpub.com |
Advanced Materials Science Applications
In materials science, this compound serves as a key building block for creating functionalized materials with tailored properties. glentham.com Its structure allows for its incorporation into larger molecules, such as polymers and dyes, to impart specific characteristics.
The compound is a known precursor in the synthesis of complex organic molecules, including dyes. bldpharm.com Historically, related bromo-substituted nitrobenzaldehydes were crucial intermediates in the early syntheses of Tyrian purple (6,6′-dibromoindigo), demonstrating the utility of this class of compounds in dye chemistry. labproinc.com
The reactivity of this compound also makes it a candidate for polymer chemistry. It can be used to synthesize novel polymers by incorporating its structure to enhance material performance, potentially leading to high-performance or "smart" materials. sigmaaldrich.com Its derivatives have been used to create styryl compounds, which are important in materials science for their optical and electronic properties. Another emerging application is in the development of corrosion inhibitors; hydrazone molecules synthesized from related nitrobenzaldehydes have been shown to effectively protect metal surfaces in acidic environments. sigmaaldrich.com
Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
To fully harness the synthetic potential of this compound and its derivatives, researchers are increasingly turning to advanced analytical and computational methods for a deeper mechanistic insight.
Computational Chemistry: Techniques like Density Functional Theory (DFT) are being employed to model the molecule's electronic structure, including its frontier molecular orbitals (HOMO/LUMO). Such calculations can accurately predict sites of electrophilic and nucleophilic attack, explaining the regioselectivity observed in its reactions and guiding the design of new synthetic pathways. Thermodynamic properties and tautomeric stability can also be calculated, providing a comprehensive understanding of the compound's behavior under various conditions.
Advanced Spectroscopy: Spectroscopic methods are essential for characterizing the products derived from this compound.
Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) Spectroscopy are routinely used to identify key functional groups, such as the azomethine group (-HC=N-) in Schiff base derivatives, and to study electronic transitions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure and stereochemistry of reaction products. labproinc.com
X-ray Crystallography allows for the precise determination of the three-dimensional molecular geometry in the solid state, offering definitive proof of structure and insights into intermolecular interactions.
By combining these computational and spectroscopic techniques, researchers can build a complete picture of the reaction mechanisms, molecular structures, and electronic properties of this compound and its derivatives, paving the way for more targeted and innovative applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Chloro-2-nitrobenzaldehyde with high yield and purity?
- Methodological Answer : The compound can be synthesized via nitration and chlorination of benzaldehyde derivatives. For example, reduction of this compound to its corresponding alcohol (78% yield) uses sodium borohydride in methanol, followed by purification via recrystallization . Alternative routes involve selective nitration and halogenation under controlled conditions, with solvent selection (e.g., dichloromethane or benzene) and catalysts (e.g., thionyl chloride) critical for regioselectivity . Monitoring reaction progress via TLC and optimizing temperature (0–50°C) can minimize byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Distinct aromatic proton signals (e.g., δ 7.47–8.09 ppm for substituents) confirm substitution patterns .
- HRMS : Validates molecular weight (e.g., [M+H]+ observed at m/z 188.0029 vs. calculated 188.0036) .
- IR Spectroscopy : Nitro group stretching vibrations (~1520 cm⁻¹) and aldehyde C=O stretches (~1700 cm⁻¹) provide functional group confirmation.
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. The compound may decompose at high temperatures, releasing toxic gases (e.g., NOₓ). Store in cool, dry conditions away from oxidizing agents. Refer to SDS guidelines for spill management and disposal .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations using hybrid functionals (e.g., B3LYP) with exact exchange corrections accurately model electron distribution and frontier molecular orbitals (HOMO/LUMO). Basis sets like 6-311G(d,p) optimize geometry and predict electrophilic/nucleophilic sites. Such analyses explain regioselectivity in reactions like nucleophilic substitution or reduction .
Q. What mechanistic insights explain the solvent-dependent reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states via dipole interactions, enhancing reaction rates. In contrast, protic solvents (e.g., methanol) hydrogen-bond with the aldehyde group, reducing electrophilicity. Kinetic studies (e.g., variable-temperature NMR) and solvatochromic parameters (Kamlet-Taft) quantify solvent effects .
Q. How does the nitro group influence the compound’s bioactivity in medicinal chemistry applications?
- Methodological Answer : The nitro group enhances electron-withdrawing effects, increasing electrophilicity for covalent interactions with biological targets (e.g., enzyme active sites). Structure-activity relationship (SAR) studies via nitro-to-other-group substitutions (e.g., amine or hydroxyl) reveal its role in antibacterial or anticancer activity. In vitro assays (e.g., MIC testing) validate efficacy .
Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?
- Methodological Answer : Systematically vary reaction parameters (temperature, stoichiometry, catalysts) and use design-of-experiments (DoE) approaches to identify critical factors. For example, conflicting reduction yields may arise from trace moisture or impurities; rigorous drying of reagents and inert atmospheres (N₂/Ar) improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
